3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one: is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran ring system fused with a phenyl group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one typically involves the following steps:
Knoevenagel Condensation: An aromatic aldehyde reacts with a compound like methyl cyanoacetate to form an intermediate, cyanophenylacrylate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the benzopyran ring system.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens, acids, or bases are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-viral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways.
Modulating Receptors: It may bind to and modulate the activity of certain receptors in the body.
Altering Gene Expression: The compound can influence the expression of genes related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with similar biological activities.
Chromone: Another benzopyran derivative with diverse applications.
Flavonoids: A group of naturally occurring compounds with a benzopyran ring system.
Uniqueness
3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the resulting biological activities. Its phenyl group and tetrahydrobenzopyran ring system confer distinct properties compared to other similar compounds.
Properties
CAS No. |
87937-62-0 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydrochromen-2-one |
InChI |
InChI=1S/C15H14O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
UHJFOSDPLGVYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.